molecular formula C12H12F2O2 B12561055 Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester CAS No. 156020-85-8

Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester

Cat. No.: B12561055
CAS No.: 156020-85-8
M. Wt: 226.22 g/mol
InChI Key: BDYFJGWRKYDYIZ-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester is an organic compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring, a phenyl group, and two fluorine atoms attached to the cyclopropane ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with a difluorophenyl derivative in the presence of a transition metal catalyst, such as rhodium or copper. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogenating agents or alkylating agents are employed under specific conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester involves its interaction with specific molecular targets. The presence of the cyclopropane ring and fluorine atoms can influence the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropanecarboxylic acid, 2,2-difluoro-, 4-cyanophenyl ester
  • Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-
  • Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester

Uniqueness

Cyclopropanecarboxylic acid, 2,2-difluoro-1-phenyl-, ethyl ester is unique due to the presence of both the phenyl group and the difluoro substituents on the cyclopropane ring. These structural features contribute to its distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.

Properties

CAS No.

156020-85-8

Molecular Formula

C12H12F2O2

Molecular Weight

226.22 g/mol

IUPAC Name

ethyl 2,2-difluoro-1-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H12F2O2/c1-2-16-10(15)11(8-12(11,13)14)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3

InChI Key

BDYFJGWRKYDYIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1(F)F)C2=CC=CC=C2

Origin of Product

United States

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